molecular formula C18H17ClN2O4S2 B2548624 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide CAS No. 942006-67-9

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide

Cat. No.: B2548624
CAS No.: 942006-67-9
M. Wt: 424.91
InChI Key: YUPSIYHFOFEPNI-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide is a sophisticated benzothiazole derivative designed for investigative applications in medicinal chemistry and drug discovery. This compound is of significant research interest primarily in the development of new antimicrobial and antitumor agents. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for yielding derivatives with a broad spectrum of biological activities . The specific substitution pattern on this compound—featuring a 6-chloro-4-methyl group on the benzothiazole ring—is strategically chosen based on established structure-activity relationships; similar substitutions have been shown to confer potent biological activity in related compounds . The incorporation of the 4-methoxybenzenesulfonyl group further enhances its potential as a key intermediate for researching enzyme inhibition and exploring structure-activity relationships. In antimicrobial research, analogs with chloro and methyl substituents on the benzothiazole nucleus have demonstrated potent growth inhibition against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa , as well as fungal strains like Candida albicans . In oncology research, 2-arylbenzothiazole derivatives, particularly those with specific substituents, have exhibited exquisitely potent and selective anti-proliferative activity against various human cancer cell lines, making them promising leads for novel chemotherapeutic agents . This compound is intended for research use only and is a valuable tool for scientists exploring new therapeutic avenues in infectious diseases and oncology.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S2/c1-11-9-12(19)10-15-17(11)21-18(26-15)20-16(22)7-8-27(23,24)14-5-3-13(25-2)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPSIYHFOFEPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core, which is known for various biological activities. The synthesis typically involves:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
  • Amidation : The chlorinated benzothiazole is coupled with a sulfonamide moiety using coupling reagents like EDCI in the presence of bases such as triethylamine.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans12100

Anticancer Activity

The compound has been studied for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in various cancer types by modulating signaling pathways involved in cell survival and proliferation .

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for cellular processes. For instance, it may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and subsequent reaction pathways .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against multiple pathogens. Results indicated significant inhibition at concentrations as low as 50 µg/mL, particularly against Gram-positive bacteria.

Study 2: Anticancer Effects

A study conducted on human breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment with 20 µM concentration over 48 hours.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a benzothiazole moiety and a sulfonamide group, which are known for their biological activity. The molecular formula is C16H17ClN2O3S, and its structure can be represented as follows:

  • Benzothiazole Ring : Contributes to the compound's biological activity.
  • Sulfonamide Group : Enhances solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The compound N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide has been evaluated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Screening

A study published in the International Journal of Molecular Sciences highlighted the synthesis of similar benzothiazole derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial effects, suggesting that modifications to the benzothiazole structure can enhance activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Evaluation

In a study focusing on sulfonamide derivatives, compounds were tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that specific modifications in the benzothiazole framework significantly increased cytotoxicity against these cell lines . The compound's mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase, which are crucial in metabolic pathways.

Enzyme Inhibition Studies

Research has shown that sulfonamide derivatives can act as effective inhibitors for enzymes related to diabetes and neurodegenerative diseases. For instance, a study demonstrated that certain benzothiazole-sulfonamide hybrids exhibited significant inhibitory activity against α-glucosidase, suggesting their potential use in managing Type 2 diabetes mellitus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Modifications to the benzothiazole or sulfonamide moieties can lead to enhanced potency and selectivity.

Key Findings:

  • Substituent Variations : Changes in substituents on the benzene ring can influence solubility and binding affinity.
  • Molecular Docking Studies : Computational studies have been employed to predict binding interactions with target proteins, aiding in the design of more effective derivatives .

Comparison with Similar Compounds

Compound 17b : N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenyl propanamide

  • Key Differences :
    • Replaces the 4-methoxybenzenesulfonyl group with a 4-nitrobenzenesulfonyl moiety.
    • Contains an additional phenylformamido group absent in the target compound.
  • Impact :
    • The nitro group (electron-withdrawing) may reduce solubility compared to the methoxy group (electron-donating) in the target compound.
    • Higher steric bulk in 17b could hinder membrane permeability .

Compound 30a : N-(2-amino-5-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide

  • Key Differences :
    • Features a tert-butyl sulfamoyl group instead of 4-methoxybenzenesulfonyl.
    • A 4-hydroxyphenyl propanamide chain replaces the benzothiazole core.
  • The hydroxyl group in 30a may confer antioxidant properties, unlike the chloro-methyl-benzothiazole in the target compound .

Compound 12 : N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

  • Key Differences :
    • Lacks the benzothiazole core and sulfonyl group.
    • Incorporates a 1,2,4-triazole ring linked to the propanamide.
  • Impact: The triazole ring may enhance metal-binding capacity, useful in antimicrobial or anticancer applications.

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